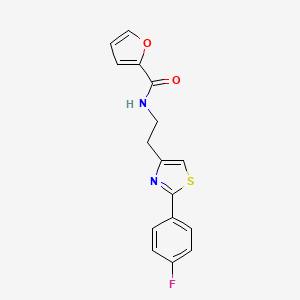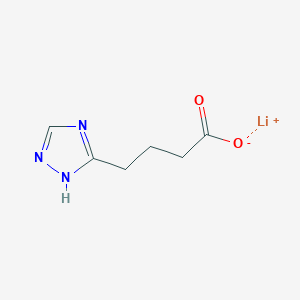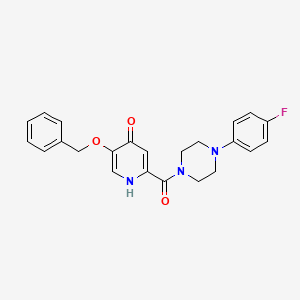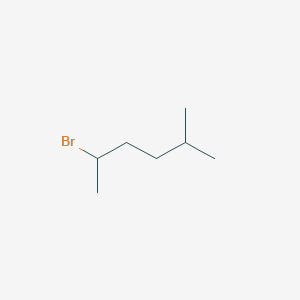
2-Bromo-5-methylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-methylhexane is a chemical compound with the molecular formula C7H15Br . It has an average mass of 179.098 Da and a monoisotopic mass of 178.035706 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 15 hydrogen atoms, and 1 bromine atom . For a more detailed view of its structure, you may refer to resources from reputable chemical databases .Physical And Chemical Properties Analysis
This compound has a molecular weight of 179.1 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available .Applications De Recherche Scientifique
Cracking Mechanism and Catalysis
One significant application of compounds similar to 2-Bromo-5-methylhexane is in the field of catalysis, particularly in cracking mechanisms. For instance, the cracking of 2-methylhexane on USHY has been extensively studied, revealing key insights into the formation of various compounds, including hydrogen, paraffins, olefins, and aromatics (Bamwenda, Zhao, & Wojciechowski, 1994). This research is crucial for understanding the catalytic processes involved in the conversion of hydrocarbons.
Synthesis of Natural Product Building Blocks
Another vital application area is the synthesis of natural product building blocks. An example is the synthesis and chiral characterization of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, which is an intermediate in the synthesis of various natural products. Techniques such as vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) have been used for this purpose (De Gussem et al., 2013).
Metabolism and Biodegradation Studies
Compounds structurally related to this compound, like 2-methylhexane, have been studied for their metabolism and biodegradation, particularly in relation to environmental impacts. For instance, research on Pseudomonas cells adapted to 2-methylhexane has provided insights into the primary attack on the C6 atom, suggesting preferred pathways for degradation (Thijsse & Linden, 2006).
Chemical Kinetics and Reaction Dynamics
The study of the elimination kinetics of secondary alkyl bromides, including 2-bromohexane, in the gas phase offers insights into the influence of electron-releasing effects of alkyl groups on overall elimination rates. Such studies are pivotal in understanding the reaction dynamics of similar brominated compounds (Chuchani, Martín, Rotinov, & Dominguez, 1990).
Catalytic Ramifications and Zeolite Research
Research on the catalytic ramifications of steam deactivation of Y zeolites, using 2-methylhexane as a model, has implications for understanding the acid strength modifications in catalysts and their impact on product selectivity. This is relevant for the catalytic cracking processes where brominated hexanes might be involved (Yaluris, Madon, & Dumesic, 1999).
Safety and Hazards
When handling 2-Bromo-5-methylhexane, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact, seek immediate medical attention .
Propriétés
IUPAC Name |
2-bromo-5-methylhexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-6(2)4-5-7(3)8/h6-7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXWXUODAGCSPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

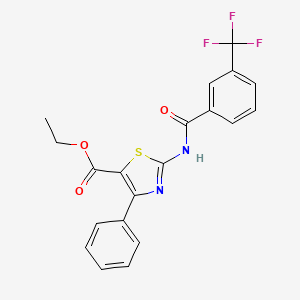
![2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2365868.png)
![7-(4-bromophenyl)-5-phenyl-N-(pyridin-3-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2365869.png)
![7-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2365874.png)
![2-(5-(1,2-dithiolan-3-yl)pentanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2365876.png)

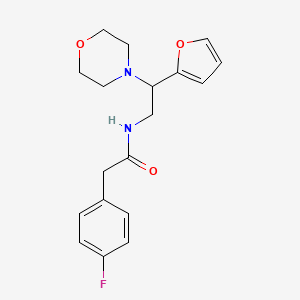
![3-[(3-Hydroxyphenyl)methyl]-1-phenylurea](/img/structure/B2365879.png)
![N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2365885.png)
![2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2365886.png)

